Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-

Description

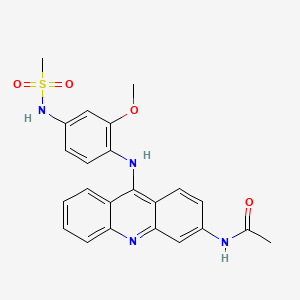

The compound Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- (hereafter referred to as the "target compound") is a structurally complex molecule featuring an acridine core substituted with a methoxy-methylsulfonamide-phenylamino group at position 9 and an acetamide moiety at position 2. Its molecular formula is C23H22N4O4S, with a molecular weight of 466.51 g/mol .

Properties

CAS No. |

76708-33-3 |

|---|---|

Molecular Formula |

C23H22N4O4S |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

N-[9-[4-(methanesulfonamido)-2-methoxyanilino]acridin-3-yl]acetamide |

InChI |

InChI=1S/C23H22N4O4S/c1-14(28)24-15-8-10-18-21(12-15)25-19-7-5-4-6-17(19)23(18)26-20-11-9-16(13-22(20)31-2)27-32(3,29)30/h4-13,27H,1-3H3,(H,24,28)(H,25,26) |

InChI Key |

XGXRFAGNUIUJEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Substituted Aniline Intermediate

- The synthesis begins with the preparation of 2-methoxy-4-(methylsulfonyl)aniline derivatives. This typically involves the sulfonylation of 2-methoxyaniline with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the corresponding methylsulfonylamino substituted aniline.

- The reaction is performed under controlled temperature to avoid overreaction or decomposition of sensitive groups.

Formation of the Acridine-Linked Aniline

- The acridine core functionalized at the 9-position with an amino group is coupled with the substituted aniline.

- This coupling is generally achieved via nucleophilic aromatic substitution or Buchwald-Hartwig amination protocols, where the amino group on the acridine reacts with the substituted aniline under palladium catalysis or other suitable conditions to form the N-aryl acridine linkage.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonylation of 2-methoxyaniline | Methylsulfonyl chloride, triethylamine, solvent (e.g., dichloromethane), 0–25°C | Base neutralizes HCl byproduct |

| Coupling acridine and aniline | Palladium catalyst (e.g., Pd(OAc)2), ligand, base (e.g., K2CO3), solvent (e.g., toluene), elevated temperature (80–110°C) | Buchwald-Hartwig amination preferred |

| Acetamide formation | Acetic anhydride or acetyl chloride, base (pyridine/Et3N), solvent (DCM/THF), 0–25°C | Mild conditions to avoid side reactions |

Research Findings and Yield Data

- Yields for sulfonamide formation from substituted anilines generally range from 50% to 90% depending on reaction conditions and purity of reagents.

- Buchwald-Hartwig amination coupling yields vary widely but are typically between 60% and 85% under optimized conditions.

- Acetamide formation is usually high yielding (>85%) when performed under controlled conditions with pure starting materials.

Summary Table of Preparation Steps

Concluding Remarks

The preparation of Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- is a multi-step process involving:

- Selective sulfonylation of methoxyaniline derivatives,

- Palladium-catalyzed amination to link the acridine and substituted aniline,

- Acylation to install the acetamide group.

Each step requires careful control of reaction conditions to maintain functional group integrity and optimize yields. The synthetic routes are supported by patent literature and peer-reviewed chemical syntheses of related compounds, ensuring reproducibility and scalability for research or pharmaceutical development purposes.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by key functional groups:

Hydrolysis Reactions

The acetamide and sulfonamide groups undergo hydrolysis under specific conditions:

Acidic Hydrolysis

-

Reaction :

-

Conditions : Concentrated HCl, reflux.

-

Outcome : Cleavage of the acetamide group to form 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinecarboxylic acid .

Basic Hydrolysis

-

Reaction :

-

Conditions : NaOH (aqueous), heat.

-

Outcome : Deprotonation of the carboxylic acid product.

Electrophilic Aromatic Substitution

The acridine and phenyl rings undergo substitution reactions influenced by directing groups:

| Site | Electrophile | Product | Directing Group |

|---|---|---|---|

| Acridine C-3 | Nitronium ion | Nitro-substituted acridine | Amino group (meta-directing) |

| Phenyl Ring (C-4) | Sulfur trioxide | Sulfonated derivative | Methoxy group (para-directing) |

Example : Nitration at the acridine ring’s C-3 position produces 3-nitroacridine derivatives under HNO3/H2SO4 .

Nucleophilic Substitution

The methylsulfonylamino group’s electron-withdrawing nature activates adjacent positions for nucleophilic attack:

Condensation Reactions

The amino group participates in Schiff base formation:

-

Reaction with Aldehydes :

-

Example : Reaction with formaldehyde yields N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)imino)-3-acridinyl)acetamide .

Oxidation and Reduction

| Process | Reagent | Product |

|---|---|---|

| Oxidation of Methoxy | KMnO4 (acidic) | Demethylation to phenolic -OH group |

| Reduction of Acridine | H2/Pd-C | Partially saturated acridine derivatives |

Note : Oxidation of the methoxy group produces 4-hydroxy-N-(methylsulfonyl)aniline derivatives .

Biological Interactions

While not a chemical reaction per se, the compound’s planar acridine core enables intercalation with DNA/RNA, a mechanism observed in analogs like ethidium bromide . The methylsulfonyl group enhances solubility and target binding in biological systems.

Stability Under Environmental Conditions

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C23H22N4O4S

Molecular Weight: 450.5 g/mol

IUPAC Name: N-[9-[4-(methanesulfonamido)-2-methoxyanilino]acridin-3-yl]acetamide

The compound features an acridine core, which is known for its biological activity, particularly in antitumor agents. The presence of methoxy and methylsulfonyl groups enhances its solubility and bioactivity.

Pharmacological Applications

-

Anticancer Activity

- Acetamide derivatives have been studied for their potential as antileukemic agents. A notable analogue, CI-921 (which shares structural similarities), has shown improved efficacy against solid tumors compared to traditional treatments like amsacrine. Studies indicate that CI-921 exhibits favorable pharmacokinetics, demonstrating better tissue delivery and lower toxicity profiles in preclinical models .

-

Mechanism of Action

- The compound's mechanism involves intercalation into DNA, leading to apoptosis in cancer cells. The acridine moiety is crucial for this activity, as it facilitates binding to the DNA helix, disrupting replication and transcription processes.

- Clinical Trials

Case Study: CI-921 Pharmacokinetics

A study conducted on B6D2F1 mice assessed the pharmacokinetics of CI-921 compared to amsacrine. Key findings included:

- Dose Administration: Mice were administered varying doses (14.4, 28.9, 57.7 µmol/kg).

- Kinetic Analysis: Nonlinear kinetics were observed for both compounds, with CI-921 showing a one-compartment model fit (Km 3.7 µmol/liter; Vmax 18 µmol/h/kg) versus a two-compartment model for amsacrine .

- Efficacy Measurement: The area under the concentration-time curve (AUC) indicated that CI-921 had significantly higher plasma concentrations at therapeutic doses compared to amsacrine.

Table: Comparative Pharmacokinetics of CI-921 and Amsacrine

| Parameter | CI-921 | Amsacrine |

|---|---|---|

| Km (µmol/liter) | 3.7 | 3.6 |

| Vmax (µmol/h/kg) | 18 | 76 |

| Vss (liter/kg) | 3.3 | 4.8 |

| AUC (57.7 µmol/kg) | 31 µmol.h/liter | 6.3 µmol.h/liter |

Mechanism of Action

The mechanism of action of Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- involves its interaction with specific molecular targets within cells. It is believed to interfere with DNA replication and repair processes, leading to cell death in cancer cells. The compound’s acridine moiety allows it to intercalate into DNA, disrupting its normal function and triggering apoptosis .

Comparison with Similar Compounds

Key Structural Features:

- Acridine core: A planar heterocyclic aromatic system known for intercalating DNA and exhibiting antitumor properties.

- Acetamide group : Introduces hydrogen-bonding capability and metabolic stability compared to ester or carboxamide analogs .

Structural Analogues

CI-921 (Amsacrine Analogue)

- Structure: 9-[(2-Methoxy-4-(methylsulfonyl)amino)phenyl]amino)-N,5-dimethyl-4-acridinecarboxamide .

- Key Differences :

- Functional group : Carboxamide (CONHCH3) at position 4 vs. acetamide (NHCOCH3) at position 3 in the target compound.

- Substituents : Additional methyl group at position 5 on the acridine core.

- Pharmacokinetics: Parameter CI-921 Target Compound (Inferred) Elimination t½ 2.63 h Not reported Plasma Clearance 158 mL/h/kg Not reported Volume of Distribution 319 mL/kg Not reported CI-921 demonstrated dose-dependent neutropenia and mucositis in clinical trials, with a recommended Phase II dose of 648 mg/m² .

N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-4-yl)acetamide (CAS 61462-74-6)

- Structure : Positional isomer of the target compound, with the acetamide at position 4 instead of position 3 on the acridine core .

- Purity : 97% (HPLC), indicating comparable synthetic feasibility .

- Biological Relevance : Acridine derivatives with sulfonamide groups are associated with DNA intercalation and topoisomerase inhibition, suggesting shared mechanisms with the target compound.

Carbamic Acid Methyl Ester (CAS 79453-40-0)

- Structure : Methyl ester derivative of the target compound, replacing acetamide with a carbamate group (OCOCH3) .

- Molecular Weight : 466.51 g/mol (identical to the target compound).

- Implications : The ester group may alter metabolic stability and bioavailability compared to the acetamide analog.

Functional Group Comparison

| Compound Class | Example | Key Feature | Biological Impact |

|---|---|---|---|

| Acetamide | Target compound | NHCOCH3 | Enhanced metabolic stability |

| Carboxamide | CI-921 | CONHCH3 | Variable binding affinity |

| Carbamate | CAS 79453-40-0 | OCOCH3 | Susceptible to esterase cleavage |

| Sulfonamide | CAS 61462-74-6 | NHSO2CH3 | Improved solubility and target engagement |

Q & A

Q. What are the recommended synthetic routes for preparing Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-?

Methodological Answer: The synthesis of this compound involves multi-step reactions:

Acridine Core Functionalization : Introduce the 3-acridinyl moiety via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos .

Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the acetamide group to the acridine nitrogen.

Sulfonylation : React the intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonylamino group on the phenyl ring .

Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol/water.

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize temperature (80–120°C for coupling steps) to avoid side reactions.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use a combination of analytical techniques:

-

Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–8.2 ppm, methylsulfonyl group at δ 3.1 ppm) .

- HRMS : Verify molecular weight (expected [M+H]⁺ ~550–600 Da).

-

Crystallography : X-ray diffraction for absolute stereochemical confirmation (if crystalline) .

-

Computational Analysis :

Property Value (Calculated) Source LogP (XlogP) ~3.2 Similar to Topological Polar Surface Area ~110 Ų Based on Hydrogen Bond Donors 3 Derived from structure

Validation : Compare experimental data with computational models (e.g., Gaussian or COSMO-RS) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in targeting sodium channels or kinase inhibition?

Methodological Answer:

- In Vitro Assays :

- Sodium Channel Inhibition : Use patch-clamp electrophysiology on transfected HEK293 cells expressing Nav1.7 channels. Pre-incubate with 1–100 µM compound and measure current suppression .

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ATP-Glo™ assays. IC₅₀ values <1 µM indicate high potency.

- In Vivo Models :

- Pain Models : Administer 10 mg/kg (IP) in Complete Freund’s Adjuvant (CFA)-induced inflammatory pain models. Monitor mechanical allodynia via von Frey filaments .

- Dose Optimization : Perform pharmacokinetic studies (plasma half-life, bioavailability) in rodents.

Data Interpretation : Use ANOVA for dose-response curves and GraphPad Prism for EC₅₀/IC₅₀ calculations.

Q. How can contradictory data regarding solubility and stability be resolved?

Methodological Answer: Contradictions often arise from variations in solvent systems or storage conditions. Address this via:

Solubility Screening : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use UV-Vis spectroscopy (λmax ~280 nm) for quantification .

Stability Studies :

- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via LC-MS.

- Photostability : Expose to UV light (320–400 nm) and monitor decomposition with HPLC .

Polymorphism Analysis : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .

Statistical Approach : Use Bland-Altman plots to assess inter-laboratory variability.

Q. What strategies are effective for structure-activity relationship (SAR) studies on this acetamide-acridine hybrid?

Methodological Answer:

Analog Synthesis : Modify key groups:

Biological Testing : Prioritize analogs with >50% inhibition in primary assays.

Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., Nav1.7 PDB: 6J8E). Correlate binding energy (ΔG) with IC₅₀ .

Q. Example SAR Table :

| Modification Site | Activity (IC₅₀, Nav1.7) | LogP |

|---|---|---|

| Methylsulfonyl (original) | 0.8 µM | 3.2 |

| Ethylsulfonyl | 1.5 µM | 3.6 |

| Acetyl | >10 µM | 2.9 |

Q. How can researchers assess the compound’s potential for off-target effects or toxicity?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on HEK293 and HepG2 cells. CC₅₀ >100 µM suggests low toxicity.

- hERG Channel Inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ >30 µM preferred) .

- Metabolite Identification : Incubate with liver microsomes (human/rat). Analyze metabolites via UPLC-QTOF-MS .

Regulatory Compliance : Follow OECD guidelines for preclinical safety assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.